4-(6-Methoxypyridin-3-yl)aniline
Overview
Description
“4-(6-Methoxypyridin-3-yl)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is primarily used in scientific research, with potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 .Scientific Research Applications
1. Structural Chemistry
The compound has been utilized in the synthesis and structural characterization of derivatives like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide. These derivatives show distinct intermolecular hydrogen bonding patterns important in crystallography and material science (Böck et al., 2021).
2. Electroluminescence Application
In electroluminescence, derivatives of 4-(6-Methoxypyridin-3-yl)aniline have been used in the synthesis of platinum complexes with applications in organic light-emitting diodes (OLEDs). These complexes are characterized by their emissive properties at ambient temperatures, covering a spectrum from blue to red light (Vezzu et al., 2010).
3. Liquid Crystalline and Photophysical Properties
Compounds containing this compound exhibit liquid crystalline behavior and photophysical properties. These compounds have been studied for their potential as mesogens, with applications in advanced display technologies. Their optical properties indicate they are good blue-emitting materials (Ahipa et al., 2014).
4. Two-Photon Absorption for Biomolecule Labeling
Derivatives of this compound have been synthesized for applications in two-photon absorption, particularly for labeling biomolecules. This is significant in biological imaging and microscopy (Xiao et al., 2011).
5. Synthesis of Electrochromic Materials
This compound derivatives have been used in the synthesis of novel electrochromic materials. These materials exhibit unique properties like high optical contrasts and fast switching speeds, making them suitable for applications in smart windows and display devices (Li et al., 2017).
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVYXIZFGSIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465761 | |
Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-03-4 | |
Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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